

Protocol for Inducing Polyarthritis in Rats for Tolmetin Sodium Efficacy Testing

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Compound of Interest

Compound Name: Tolmetin Sodium

Cat. No.: B1261170

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Application Note & Protocol: Adjuvant-Induced Arthritis (AIA) Model for the Evaluation of Tolmetin Sodium

This document provides a comprehensive protocol for inducing polyarthritis in rats using the Adjuvant-Induced Arthritis (AIA) model. This model is highly relevant for the preclinical evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) such as **Tolmetin Sodium**.

Introduction

The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and widely used experimental model for studying the pathogenesis of rheumatoid arthritis (RA) and for the preclinical screening of anti-inflammatory therapeutic agents.^{[1][2]} This model mimics several key features of human RA, including robust polyarticular inflammation, bone resorption, and periosteal bone proliferation.^[1] **Tolmetin Sodium**, an NSAID, has been shown to be effective in preventing the development of experimentally induced polyarthritis and reducing established inflammation in rats, making the AIA model a suitable platform for its evaluation.^{[3][4][5]}

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol outlines the materials, procedures, and assessment methods for inducing and evaluating polyarthritis in rats.

Materials

- Animals: Female Lewis rats are a high-responder strain and are commonly used.[6] Sprague-Dawley and Wistar rats are also susceptible.[1] Rats should be 6-12 weeks old.
- Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[1][2] A concentration of 10 mg/mL is typically used.[1][7]
- Injection Supplies: 1 mL glass syringes and 25-gauge needles.
- Anesthesia (optional, for paw volume measurement): As per institutional guidelines.
- Calipers or Plethysmometer: For measuring paw thickness or volume.
- **Tolmetin Sodium**: For therapeutic intervention studies.

Induction of Arthritis

- Adjuvant Preparation: Thoroughly resuspend the CFA immediately before each injection by rolling the syringe between the hands to ensure a uniform suspension of the mycobacterial particles.[1][7]
- Injection: A single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of mycobacteria) is administered at the base of the tail.[1][7] This site allows for the evaluation of arthritis in all four paws.[1]
- Post-Injection Monitoring: Animals should be monitored daily for clinical signs of arthritis, which typically appear between 10 and 14 days after the adjuvant injection and persist for 20 to 25 days.[1][7]

Dosing Paradigm for Tolmetin Sodium

Based on preclinical and clinical data, a therapeutic dose range for **Tolmetin Sodium** can be established. For juvenile rheumatoid arthritis, the usual dose is between 15 to 30 mg/kg/day.[3] [4] Long-term studies in rats have used doses as high as 75 mg/kg/day without carcinogenic effects.[4]

- Therapeutic (Established Arthritis) Dosing: Begin oral administration of **Tolmetin Sodium** (e.g., daily) after the onset of clinical signs of arthritis (around day 10-14) and continue until the end of the study.
- Vehicle Control: A control group should receive the vehicle used to dissolve or suspend the **Tolmetin Sodium**.

Assessment of Arthritis Severity

Multiple parameters should be assessed to quantify the severity of arthritis.

- Clinical Scoring: Each paw is scored on a scale of 0-4 based on the degree of erythema (redness) and edema (swelling). The maximum score per animal is 16.[\[7\]](#)
- Paw Volume/Thickness: The volume of the hind paws can be measured using a plethysmometer, or the thickness can be measured with calipers.[\[7\]](#)
- Body Weight: Monitor body weight regularly as a general indicator of animal health.
- Histopathology: At the end of the study, joint tissues can be collected for histopathological analysis to assess inflammation, cartilage damage, pannus formation, and bone resorption.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Clinical Arthritis Score

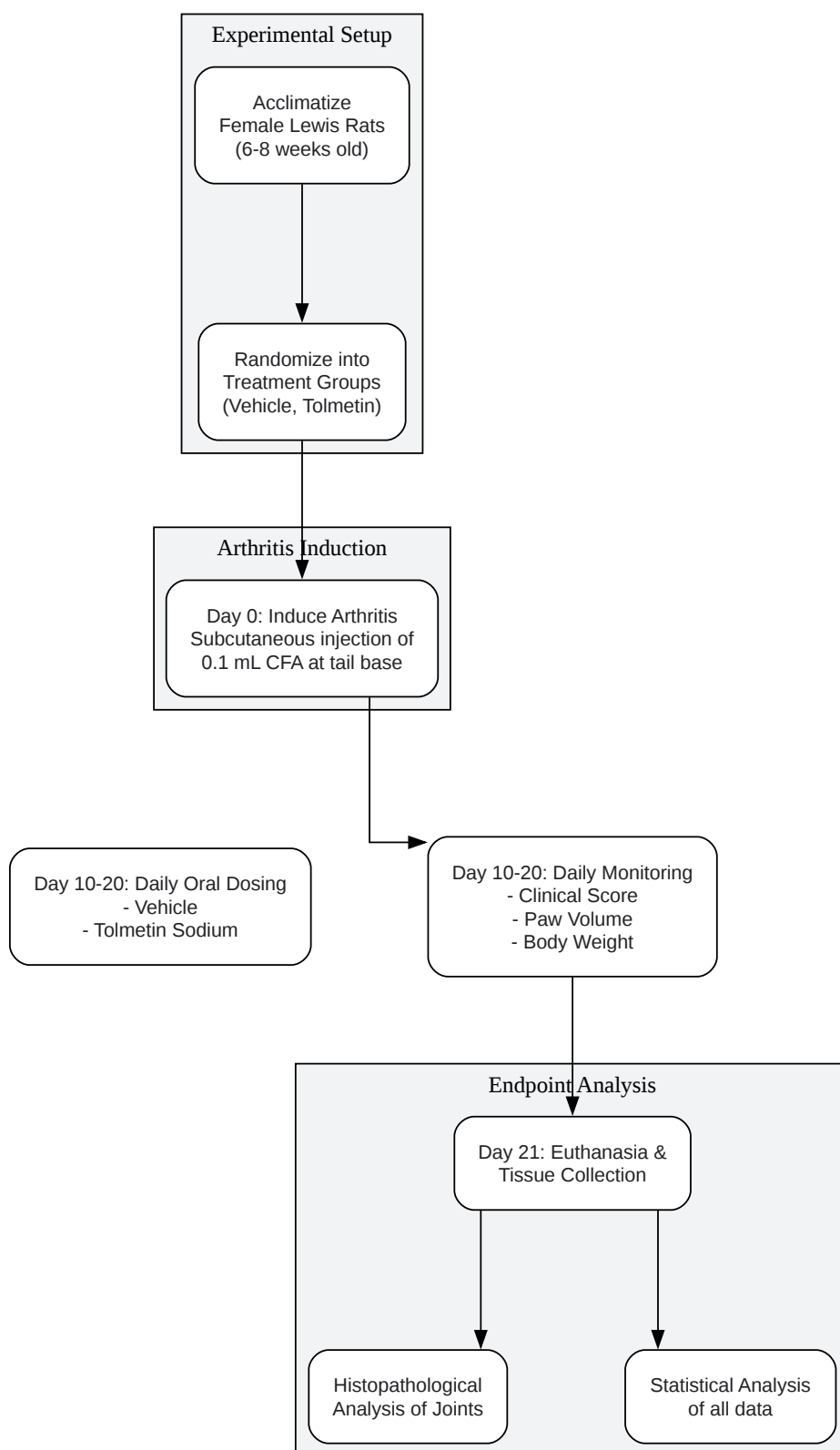
Treatment Group	Day 10	Day 12	Day 14	Day 16	Day 18	Day 20
Vehicle Control						
Tolmetin Sodium (X mg/kg)						
p-value						

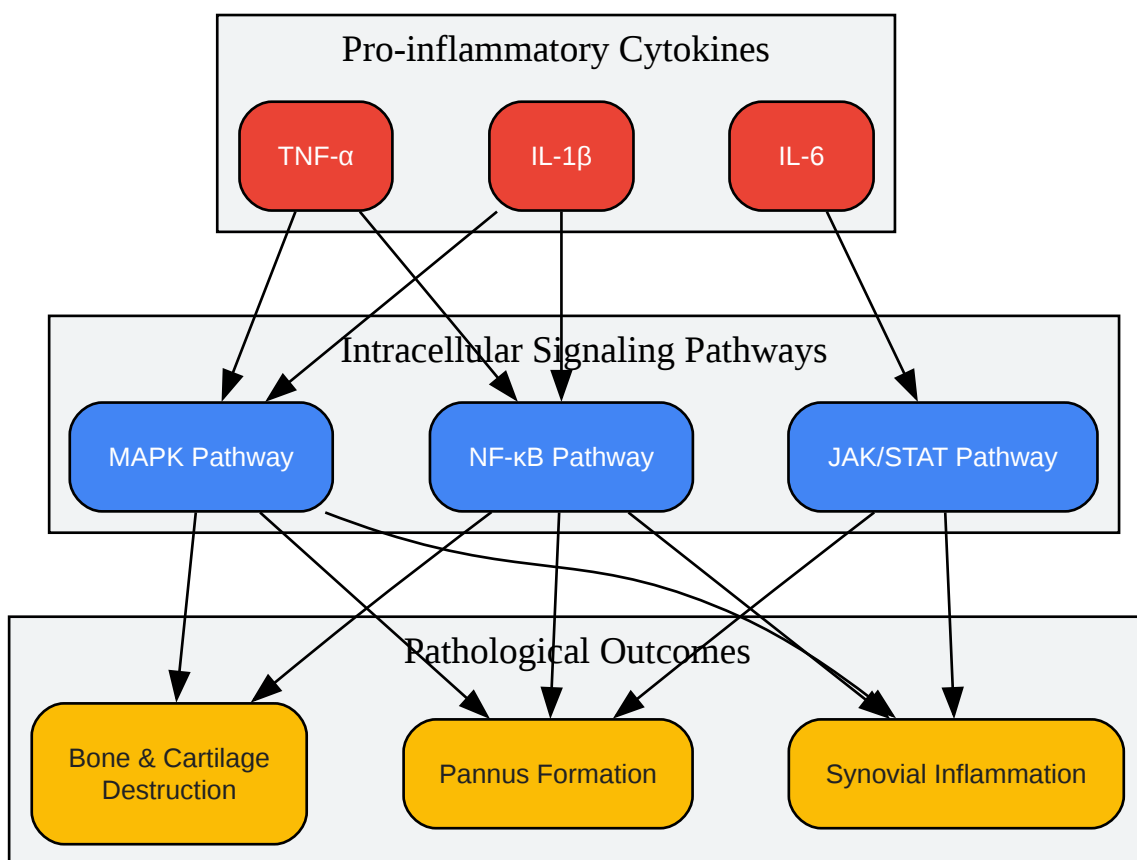
Table 2: Hind Paw Volume (mL)

Treatment Group	Day 10	Day 12	Day 14	Day 16	Day 18	Day 20
Vehicle Control						
Tolmetin Sodium (X mg/kg)						
p-value						

Visualizations

Experimental Workflow





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